

Spectroscopic Characterization of 2-Azepan-1-yl-nicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Azepan-1-yl-nicotinic acid

Cat. No.: B1362882

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectroscopic characterization of **2-Azepan-1-yl-nicotinic acid**, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra for this specific molecule, this document serves as a predictive guide based on the well-established spectroscopic principles of its constituent moieties: the nicotinic acid core and the azepane ring. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the analysis and structural elucidation of this and similar compounds.

Introduction to 2-Azepan-1-yl-nicotinic Acid

2-Azepan-1-yl-nicotinic acid ($C_{12}H_{16}N_2O_2$) is a derivative of nicotinic acid (Vitamin B3), featuring a seven-membered azepane ring substituted at the 2-position of the pyridine ring.^[1] The structural combination of the pharmacologically significant nicotinic acid scaffold with the flexible, saturated azepane ring makes it a molecule of interest for exploring new chemical spaces in drug discovery. Spectroscopic analysis is paramount for confirming the identity, purity, and structure of such novel compounds.

This guide will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-Azepan-1-yl-nicotinic acid**. Furthermore, it provides detailed experimental protocols for acquiring this data, should a sample be available.

Predicted Spectroscopic Data

The following sections outline the anticipated spectroscopic features of **2-Azepan-1-yl-nicotinic acid**, derived from the known spectral properties of nicotinic acid and N-substituted azepanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **2-Azepan-1-yl-nicotinic acid**, we will consider both ^1H and ^{13}C NMR.

^1H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the azepane ring. The chemical shifts are influenced by the electron-withdrawing carboxylic acid group and the electron-donating amino group.

Table 1: Predicted ^1H NMR Chemical Shifts for **2-Azepan-1-yl-nicotinic acid**

Proton Position	Predicted Chemical Shift (ppm)	Multiplicity	Integration
H-4' (Pyridine)	~8.2	dd	1H
H-5' (Pyridine)	~7.2	dd	1H
H-6' (Pyridine)	~8.5	dd	1H
H-2, H-7 (Azepane)	~3.5	t	4H
H-3, H-6 (Azepane)	~1.7	m	4H
H-4, H-5 (Azepane)	~1.5	m	4H
COOH	>10	br s	1H

Chemical shifts are predicted for a standard deuterated solvent like DMSO-d₆ or CDCl₃. dd = doublet of doublets, t = triplet, m = multiplet, br s = broad singlet.

^{13}C NMR Spectroscopy:

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

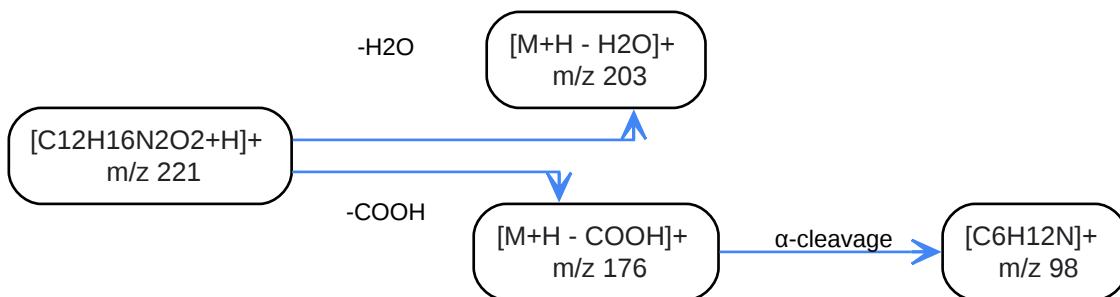
Table 2: Predicted ^{13}C NMR Chemical Shifts for **2-Azepan-1-yl-nicotinic acid**

Carbon Position	Predicted Chemical Shift (ppm)
C-2' (Pyridine)	~158
C-3' (Pyridine)	~120
C-4' (Pyridine)	~138
C-5' (Pyridine)	~118
C-6' (Pyridine)	~150
C=O (Carboxyl)	~168
C-2, C-7 (Azepane)	~50
C-3, C-6 (Azepane)	~28
C-4, C-5 (Azepane)	~26

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-Azepan-1-yl-nicotinic acid** is expected to show characteristic absorption bands for the carboxylic acid, the aromatic ring, and the amine functionality.

Table 3: Predicted IR Absorption Bands for **2-Azepan-1-yl-nicotinic acid**


Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H stretch (Carboxylic Acid)	3300-2500	Broad
C-H stretch (Aromatic)	3100-3000	Medium
C-H stretch (Aliphatic)	2950-2850	Strong
C=O stretch (Carboxylic Acid)	1710-1680	Strong
C=C and C=N stretch (Aromatic)	1600-1450	Medium-Strong
C-N stretch	1350-1250	Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For **2-Azepan-1-yl-nicotinic acid** (Molecular Weight: 220.27 g/mol), electrospray ionization (ESI) in positive ion mode is a suitable technique.[\[1\]](#)

The mass spectrum is expected to show a prominent protonated molecular ion $[M+H]^+$ at m/z 221. A plausible fragmentation pathway would involve the initial loss of the carboxylic acid group and subsequent fragmentation of the azepane ring. Alpha-cleavage adjacent to the nitrogen atom in the azepane ring is a common fragmentation pathway for N-alkyl amines.

Proposed Fragmentation Pathway:

[Click to download full resolution via product page](#)

Caption: Proposed ESI-MS fragmentation of **2-Azepan-1-yl-nicotinic acid**.

Experimental Protocols

The following are detailed, step-by-step methodologies for the spectroscopic analysis of **2-Azepan-1-yl-nicotinic acid**.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

- **2-Azepan-1-yl-nicotinic acid** sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
- Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment)
- NMR tubes (5 mm)
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
- Transfer to NMR Tube: Transfer the solution to an NMR tube.
- Spectrometer Setup:
 - Insert the sample into the spectrometer.
 - Lock onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune and match the probe for both ¹H and ¹³C frequencies.
- ¹H NMR Acquisition:

- Acquire a standard one-dimensional ^1H spectrum.
- Typical parameters: 30° pulse angle, 1-2 second relaxation delay, 16-32 scans.
- Process the data with Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Typical parameters: 45° pulse angle, 2-5 second relaxation delay, 1024 or more scans (depending on sample concentration).
 - Process and reference the spectrum similarly to the ^1H spectrum.

IR Spectroscopy Protocol

Objective: To obtain an infrared spectrum to identify functional groups.

Materials:

- **2-Azepan-1-yl-nicotinic acid** sample (1-2 mg)
- Potassium bromide (KBr, IR grade)
- Agate mortar and pestle
- Pellet press
- FTIR spectrometer

Procedure (KBr Pellet Method):

- Sample Preparation: Place a small amount of KBr in the mortar and grind it to a fine powder. Add the sample and grind the mixture thoroughly to ensure homogeneity.

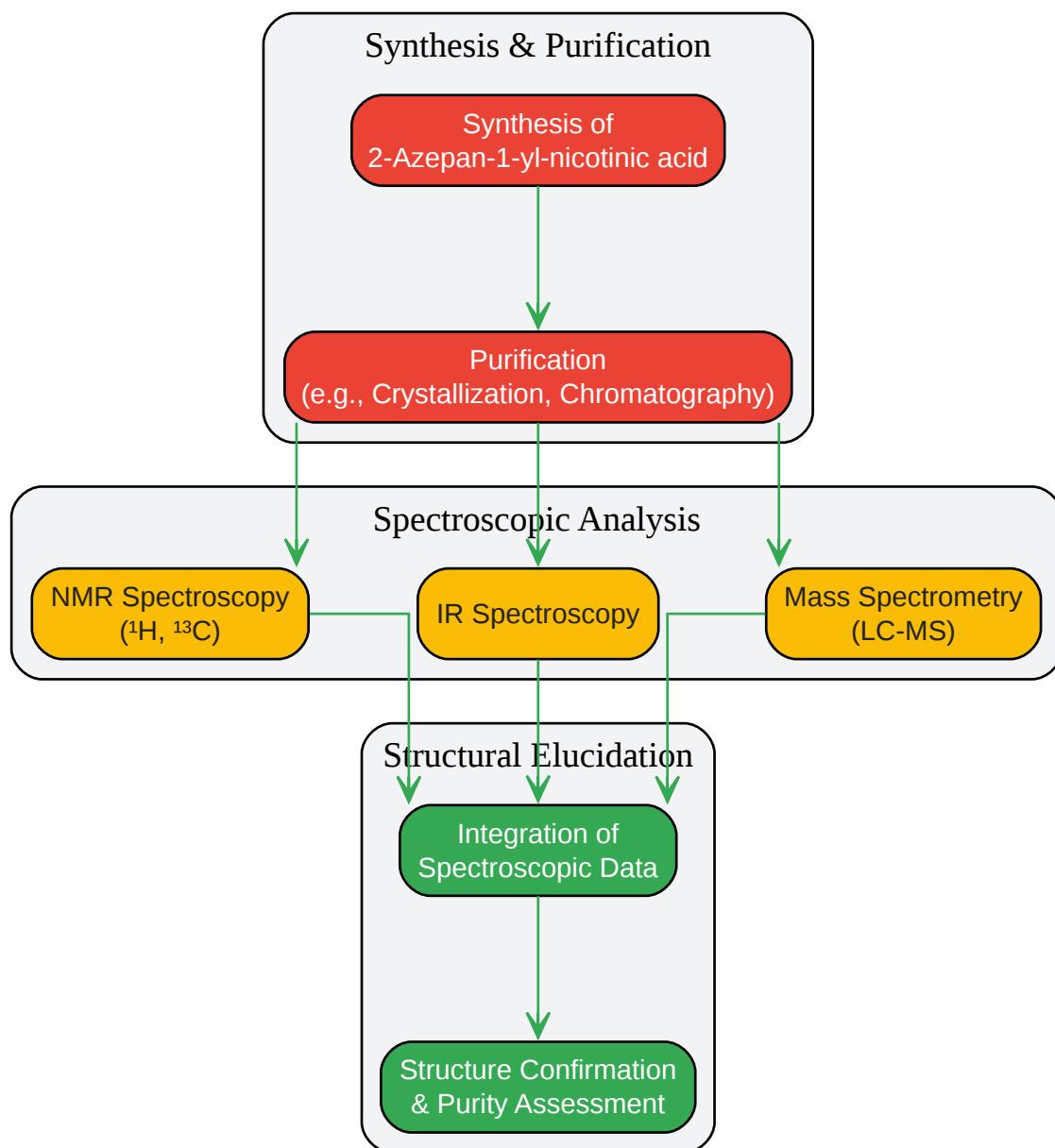
- Pellet Formation: Transfer a small amount of the mixture to the pellet press and apply pressure to form a thin, transparent pellet.
- Spectrum Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

- **2-Azepan-1-yl-nicotinic acid** sample (~1 mg)
- HPLC-grade solvent (e.g., methanol, acetonitrile, water)
- Formic acid (for positive ion mode)
- LC-MS system (e.g., Q-TOF or Triple Quadrupole) with an ESI source


Procedure:

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 μ g/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
- MS System Setup:
 - Calibrate the mass spectrometer using a standard calibration solution.
 - Set up the ESI source in positive ion mode.

- Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature).
- Data Acquisition:
 - Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.
 - Acquire a full scan mass spectrum (MS) to identify the protonated molecular ion $[M+H]^+$.
 - Perform a product ion scan (MS/MS) on the $[M+H]^+$ ion to obtain the fragmentation pattern. Select the precursor ion and apply collision energy to induce fragmentation.

Workflow and Data Analysis

The overall workflow for the spectroscopic characterization of **2-Azepan-1-yl-nicotinic acid** is a systematic process to ensure comprehensive structural elucidation.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and spectroscopic characterization.

Conclusion

This technical guide provides a predictive yet comprehensive framework for the spectroscopic characterization of **2-Azepan-1-yl-nicotinic acid**. By combining established knowledge of the nicotinic acid and azepane moieties, we have outlined the expected NMR, IR, and MS data. The detailed experimental protocols offer a practical guide for researchers to acquire and

interpret the spectroscopic data for this and structurally related compounds. Rigorous application of these techniques is essential for the unambiguous structural confirmation and purity assessment required in modern chemical research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (S)-1-Boc-azepane-2-carboxylic acid(155905-76-3) 1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of 2-Azepan-1-yl-nicotinic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1362882#2-azepan-1-yl-nicotinic-acid-spectroscopic-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com